REACTION_CXSMILES
|
O[CH2:2][C:3]([NH:6][C:7]([C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=1)=[O:8])([CH3:5])[CH3:4].S(Cl)(Cl)=O>>[CH3:2][C:3]1([CH3:5])[CH2:4][O:8][C:7]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=2)=[N:6]1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(=O)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring onto saturated aqueous NaHCO3 (20 mL)
|
Type
|
EXTRACTION
|
Details
|
After extraction with dichloromethane (3×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by silica FCC (eluting with 20:80 heptane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C1=CC=C(C(=O)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |